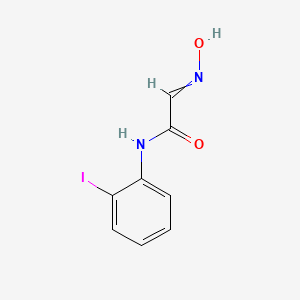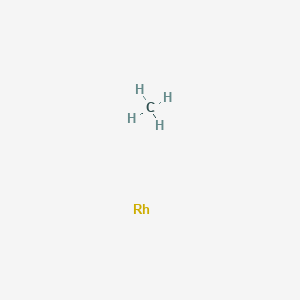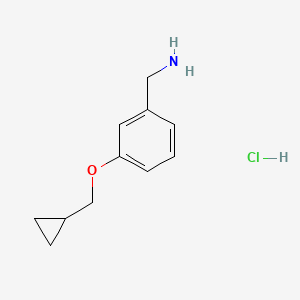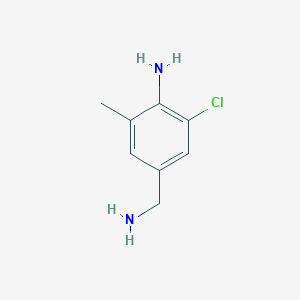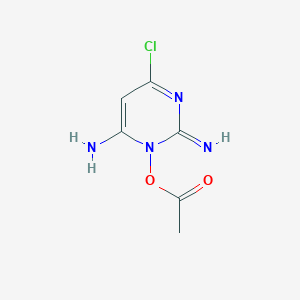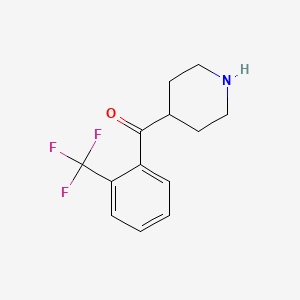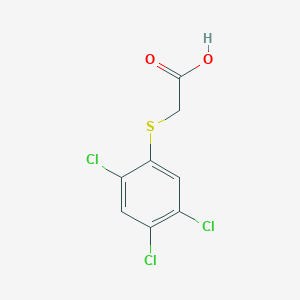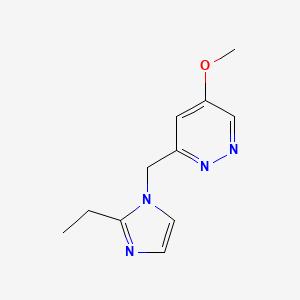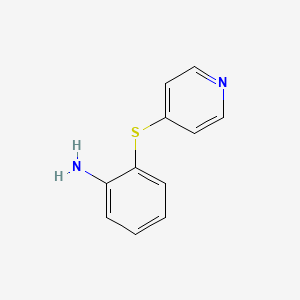
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloro group, an ethyl group, and a phenylmethyl ether group, making it a highly substituted imidazole derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of deep eutectic solvents (DES) such as urea/zinc(II) dichloride has been reported to catalyze the synthesis of substituted imidazoles efficiently .
化学反应分析
Types of Reactions
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or deoxygenated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
科学研究应用
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-ethyl-4-methylimidazole: Another substituted imidazole with different functional groups.
1H-imidazole, 2-ethyl-4-methyl-: A closely related compound with similar structural features.
Uniqueness
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C13H15ClN2O |
|---|---|
分子量 |
250.72 g/mol |
IUPAC 名称 |
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole |
InChI |
InChI=1S/C13H15ClN2O/c1-2-12-15-11(13(14)16-12)9-17-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,16) |
InChI 键 |
VZJKCKZFGDRFBY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=C(N1)COCC2=CC=CC=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

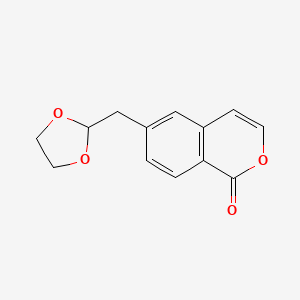
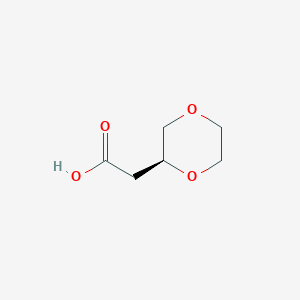
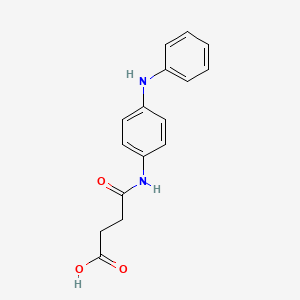
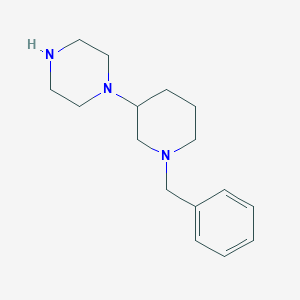
![Diethyl{6-[(5-fluoro-6-methoxy-4-methyl(8-quinolyl))amino]hexyl}amine](/img/structure/B8728497.png)
